4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide
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Overview
Description
Scientific Research Applications
Synthetic Pathways and Derivative Compounds
Research into compounds structurally related to 4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide has provided insights into synthetic pathways for creating diverse heterocyclic compounds. For instance, studies have shown the feasibility of synthesizing thiadiazolobenzamide derivatives through cyclization reactions of thioxothiourea, further expanding the chemical repertoire for developing new materials and pharmaceuticals (Adhami et al., 2012). Additionally, microwave-assisted synthesis has been explored for generating N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showcasing a method for efficient and rapid chemical synthesis (Tiwari et al., 2017).
Anticancer Activity
A significant area of research involving compounds related to this compound is their potential anticancer activity. Derivatives of this compound class have been designed and synthesized, with some showing promising anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021). This research opens avenues for the development of novel anticancer agents based on this scaffold.
Antimicrobial and Antibacterial Agents
Research into the antimicrobial and antibacterial properties of compounds structurally similar to this compound has also been conducted. Novel analogs incorporating this core structure have been synthesized and demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential for the development of new antibacterial drugs (Palkar et al., 2017).
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylbenzoyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11-7-9-13(10-8-11)15(22)19-17-20-18(24)21(25-17)16(23)14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWYIYBAOIRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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